3-Amino-4,5-dihydroxy-hexanal
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Overview
Description
3-Amino-4,5-dihydroxy-hexanal is an organic compound with the molecular formula C6H13NO3 It is a derivative of hexose, a six-carbon sugar, and contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,5-dihydroxy-hexanal can be achieved through several methods One common approach involves the reduction of a corresponding keto sugar, followed by amination
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of biocatalysts or enzymes to selectively introduce the amino group into the hexose backbone. This approach can offer higher yields and greater specificity compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,5-dihydroxy-hexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form a fully saturated hexane derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include 3-keto-4,5-dihydroxy-hexanal or 3-amino-4,5-dioxo-hexanal.
Reduction: The major product would be 3-amino-4,5-dihydroxy-hexane.
Substitution: Products can vary depending on the substituent introduced, such as N-acyl or N-alkyl derivatives.
Scientific Research Applications
3-Amino-4,5-dihydroxy-hexanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-4,5-dihydroxy-hexanal involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate the activity of these proteins and influence metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2,3,6-trideoxy-L-ribo-hexose
- 3-Amino-2,3,6-trideoxy-L-arabino-hexose
Uniqueness
3-Amino-4,5-dihydroxy-hexanal is unique due to the presence of both amino and hydroxyl groups on adjacent carbon atoms. This structural feature allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may lack one of these functional groups.
Properties
CAS No. |
19196-51-1 |
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Molecular Formula |
C6H14ClNO3 |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-amino-4,5-dihydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H |
InChI Key |
FHYCNFQONIRRCV-UHFFFAOYSA-N |
SMILES |
CC(C(C(CC=O)N)O)O |
Canonical SMILES |
CC(C(C(CC=O)N)O)O.Cl |
Synonyms |
6,6,6-trifluoro-L-daunosamine daunosamine daunosamine hydrochloride |
Origin of Product |
United States |
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